molecular formula C22H20O5 B14150810 1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- CAS No. 205653-95-8

1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy-

Cat. No.: B14150810
CAS No.: 205653-95-8
M. Wt: 364.4 g/mol
InChI Key: IEHVESOICXKEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- is a complex organic compound belonging to the naphthoquinone family This compound is characterized by its unique structure, which includes a naphthalenedione core substituted with a benzoyloxy group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- typically involves multi-step organic reactions. One common method includes the initial formation of the naphthoquinone core, followed by the introduction of the benzoyloxy and hydroxy substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The benzoyloxy and hydroxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, each with distinct chemical and biological properties.

Scientific Research Applications

1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an antioxidant and its role in redox biology.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- involves its ability to participate in redox reactions. The compound can generate reactive oxygen species (ROS) and modulate cellular redox states, affecting various molecular targets and pathways. These include the activation of protein kinase C and the modulation of gene expression related to oxidative stress responses.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Naphthalenedione, 2,3-dimethyl-
  • 2-Benzoyl-3-[(4-fluorophenyl)methyl]-1,4-naphthalenedione
  • 2,3-Dimethoxy-1,4-naphthalenedione

Uniqueness

1,4-Naphthalenedione, 2-[3-(benzoyloxy)-2,2-dimethylpropyl]-3-hydroxy- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to modulate redox states and generate ROS makes it particularly interesting for research in oxidative stress and related fields.

Properties

CAS No.

205653-95-8

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-2,2-dimethylpropyl] benzoate

InChI

InChI=1S/C22H20O5/c1-22(2,13-27-21(26)14-8-4-3-5-9-14)12-17-18(23)15-10-6-7-11-16(15)19(24)20(17)25/h3-11,23H,12-13H2,1-2H3

InChI Key

IEHVESOICXKEAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)COC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.